molecular formula C9H9NO3 B15509728 3-Acetyl-2-hydroxybenzimidic acid

3-Acetyl-2-hydroxybenzimidic acid

Cat. No.: B15509728
M. Wt: 179.17 g/mol
InChI Key: KRVFRXXJCPDPFT-UHFFFAOYSA-N
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Description

3-Acetyl-2-hydroxybenzimidic acid is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both acetyl and hydroxy substituents on its benzimidic acid core structure, making it a potential versatile building block for the development of more complex molecules. Compounds with similar structural motifs are frequently utilized as intermediates in the synthesis of heterocyclic compounds and pharmacologically active molecules . The presence of multiple functional groups allows for selective chemical modifications, enabling researchers to explore a wide array of derivative structures . This chemical is intended for use as a research chemical in laboratory settings only. It is not for diagnostic, therapeutic, or any personal use. Researchers are advised to consult relevant scientific literature for potential applications and handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3-acetyl-2-hydroxybenzamide

InChI

InChI=1S/C9H9NO3/c1-5(11)6-3-2-4-7(8(6)12)9(10)13/h2-4,12H,1H3,(H2,10,13)

InChI Key

KRVFRXXJCPDPFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(=O)N)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Acylation Strategies for Aromatic Systems

Direct acylation strategies focus on introducing the acetyl group onto an aromatic ring that already contains the hydroxyl and carboxylic acid (or its precursor) functionalities. These methods often require careful control of reaction conditions to achieve the desired regioselectivity and to prevent unwanted side reactions.

Electrophilic Aromatic Acylation Mechanisms (e.g., Friedel-Crafts variations)

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. However, its application to highly substituted and activated systems like phenols can be complex. Phenols are bidentate nucleophiles, meaning reaction can occur at the hydroxyl group (O-acylation) to form an ester, or at the aromatic ring (C-acylation) to form a hydroxy ketone. wikipedia.org

Direct Friedel-Crafts acylation of salicylic (B10762653) acid (2-hydroxybenzoic acid) is challenging due to the deactivating nature of the carboxylic acid group and the coordinating ability of the phenolic oxygen with the Lewis acid catalyst. brainly.com A more viable approach is the Fries rearrangement , an intramolecular reaction that converts a phenolic ester to a hydroxy aryl ketone. wikipedia.org In this approach, a precursor like 2-carboxyphenyl acetate (B1210297) would be treated with a Lewis acid.

The reaction mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester, followed by the generation of an acylium cation. This electrophile then attacks the aromatic ring. wikipedia.org The regioselectivity (ortho vs. para substitution) of the Fries rearrangement is notably dependent on reaction conditions. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. wikipedia.orgpw.live For the synthesis of the target 3-acetyl derivative from a 2-hydroxybenzoic acid precursor, acylation is required at the ortho position relative to the hydroxyl group, which would necessitate high-temperature conditions.

Table 1: Influence of Temperature on Fries Rearrangement Product Ratios

Starting MaterialCatalystTemperatureMajor ProductMinor Product
Phenyl AcetateAlCl₃< 60°Cp-Hydroxyacetophenoneo-Hydroxyacetophenone
Phenyl AcetateAlCl₃> 160°Co-Hydroxyacetophenonep-Hydroxyacetophenone

This table illustrates the general temperature dependence for the Fries rearrangement of phenyl acetate, which serves as a model for the acylation of phenolic systems. pw.live

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution on aromatic rings. This strategy utilizes a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then react with a suitable electrophile.

In the context of synthesizing 3-acetyl-2-hydroxybenzoic acid, one could start with a protected 2-hydroxybenzoic acid derivative. The carboxylate or a related group can serve as the DMG. Treatment with a strong base like n-butyllithium would generate an aryllithium species at the 3-position, which could then be quenched with an acetylating agent (e.g., N,N-dimethylacetamide or acetyl chloride) to introduce the acetyl group. The protecting groups on the hydroxyl and carboxyl functionalities would then be removed in a final step.

Alternatively, a protected 2-hydroxyacetophenone (B1195853) could be used as the starting material, where the protected hydroxyl group directs the metalation to the 3-position. The subsequent reaction with carbon dioxide (CO₂) would introduce the carboxylic acid group. wikipedia.org

Carboxylation Reactions for Phenolic Precursors

An alternative strategy involves starting with a phenolic precursor that already contains the acetyl group and then introducing the carboxyl group. 2'-Hydroxyacetophenone (B8834) is a readily available starting material for this approach. nih.gov

Kolbe-Schmitt Reaction Variations and Mechanistic Elucidation

The Kolbe-Schmitt reaction is a carboxylation method that involves the reaction of a sodium phenoxide with carbon dioxide under pressure and heat to yield an ortho-hydroxybenzoic acid. wikipedia.orgbyjus.com This reaction is a cornerstone of industrial salicylic acid synthesis. wikipedia.org

To synthesize the target compound, 2'-hydroxyacetophenone would first be deprotonated with a base like sodium hydroxide (B78521) to form the corresponding phenoxide. This phenoxide is then heated with CO₂ under high pressure. The mechanism proceeds via the nucleophilic attack of the phenoxide on carbon dioxide. wikipedia.orgpearson.com The choice of alkali metal cation is crucial for regioselectivity; sodium phenoxides typically favor ortho-carboxylation, which is desired for this synthesis, while potassium phenoxides tend to yield the para-isomer. wikipedia.orgcambridge.org

Table 2: Kolbe-Schmitt Reaction Parameters

Phenolic SubstrateBaseConditionsMajor Product
PhenolNaOH125°C, 100 atm CO₂Salicylic acid (ortho-product)
PhenolKOHHigh Temp, CO₂4-Hydroxybenzoic acid (para-product)

This table summarizes the classic outcomes of the Kolbe-Schmitt reaction, demonstrating the influence of the counter-ion on regioselectivity. wikipedia.org

Carbonylation Strategies (e.g., Palladium-catalyzed carbonylation)

Modern synthetic methods offer alternatives to the high-pressure conditions of the Kolbe-Schmitt reaction. Palladium-catalyzed carbonylation can be used to introduce a carboxyl group onto an aryl halide or triflate. This strategy would require a precursor such as 3-acetyl-2-hydroxy-iodobenzene. In a typical reaction, this substrate would be treated with carbon monoxide (CO), a palladium catalyst, and a suitable nucleophile. This method often proceeds under milder conditions and exhibits broad functional group tolerance.

Multi-Step Synthesis from Simpler Building Blocks

A comprehensive synthesis would likely involve a multi-step sequence to assemble the 3-acetyl-2-hydroxybenzoic acid precursor. A plausible route could begin with the Fries rearrangement of phenyl acetate to produce 2'-hydroxyacetophenone. wikipedia.orgpw.livesigmaaldrich.cn Subsequent steps would involve the introduction of the carboxyl group at the 3-position, potentially via halogenation followed by metal-catalyzed carbonylation or lithiation and reaction with CO₂.

Once the 3-acetyl-2-hydroxybenzoic acid or its corresponding nitrile (3-acetyl-2-hydroxybenzonitrile) uni.lu is obtained, the final step is the formation of the imidic acid. The conversion of a nitrile to an imidic acid salt is classically achieved via the Pinner reaction . This reaction involves treating the nitrile with an anhydrous alcohol and a strong acid like HCl gas. wikipedia.orgnrochemistry.comorganic-chemistry.org The resulting Pinner salt (an alkyl imidate hydrochloride) can then be carefully treated to yield the desired imidic acid. Alternatively, the carboxylic acid could be converted to the corresponding benzamide, brainly.comdoubtnut.com which would then require further transformation to the imidic acid, although this is a less direct route.

Hydrolysis of Nitrile Precursors

The primary route to form 3-Acetyl-2-hydroxybenzimidic acid is through the controlled hydrolysis of its nitrile precursor, 3-acetyl-2-hydroxybenzonitrile (B590882). This transformation can be achieved under either acidic or basic conditions, proceeding through a two-stage mechanism. libretexts.orglibretexts.org

The reaction begins with the conversion of the nitrile into an amide, which then hydrolyzes further to a carboxylic acid. chemistrysteps.com The this compound itself appears as a transient intermediate during this process.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the nitrile group is protonated, which activates the carbon-nitrogen triple bond for a nucleophilic attack by water. chemistrysteps.comyoutube.com Deprotonation of the resulting intermediate leads to the formation of this compound. This imidic acid is a tautomer of the more stable 3-acetyl-2-hydroxybenzamide. chemistrysteps.com The reaction typically proceeds to the final carboxylic acid, 3-acetyl-2-hydroxybenzoic acid, and an ammonium (B1175870) salt upon further heating. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.comyoutube.com Protonation of the resulting anion by water yields the imidic acid intermediate. chemistrysteps.com This intermediate tautomerizes to the amide. With continued heating in the basic solution, the amide hydrolyzes to form the salt of the carboxylic acid (e.g., sodium 3-acetyl-2-hydroxybenzoate) and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, a final acidification step is required. libretexts.org

Step 1: Nitrile + H₂O → Imidic Acid

Step 2: Imidic Acid ⇌ Amide

Step 3: Amide + H₂O → Carboxylic Acid + Ammonia (or Ammonium salt)

Condition Catalyst Initial Product Intermediate Final Product (after work-up)
AcidicDilute HCl or H₂SO₄Ammonium Salt & Carboxylic AcidThis compound3-Acetyl-2-hydroxybenzoic acid
BasicNaOH or KOHCarboxylate Salt & AmmoniaThis compound3-Acetyl-2-hydroxybenzoic acid

Oxidation of Methyl or Acetylaryl Precursors

The synthesis of an imidic acid functional group via the oxidation of methyl or acetylaryl precursors is not a standard or direct method. Oxidation reactions of this nature typically yield carboxylic acids. For instance, the oxidation of a methyl group attached to an aromatic ring, such as in a cresol (B1669610) derivative, would lead directly to a benzoic acid. This pathway is therefore more relevant for the synthesis of the corresponding carboxylic acid, 3-acetyl-2-hydroxybenzoic acid, rather than the target imidic acid intermediate.

Stereoselective and Regioselective Synthesis Approaches

For a molecule like this compound, which lacks a stereocenter, the primary challenge lies in the regioselective synthesis of its precursor. The key is to correctly place the acetyl, hydroxyl, and cyano groups on the benzene (B151609) ring in the desired 1, 2, and 3 positions.

The synthesis would likely start from a disubstituted benzene ring. For example, one could begin with 2-hydroxybenzonitrile. The hydroxyl group is a strongly activating ortho-, para-director. A Friedel-Crafts acylation reaction could then be used to introduce the acetyl group. The directing effect of the hydroxyl group would guide the incoming acetyl group to either the C3 (ortho) or C5 (para) position. Controlling reaction conditions, such as temperature and catalyst choice, would be crucial to favor the sterically more accessible C5 position or achieve separation of the resulting C3 and C5 isomers to isolate the desired 3-acetyl-2-hydroxybenzonitrile precursor. youtube.com

Green Chemistry Methodologies in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of this compound precursors and their subsequent hydrolysis can be approached using several green chemistry principles.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes waste and can reduce reaction times and energy consumption. researchgate.net The synthesis of precursors to this compound could potentially be adapted to solvent-free conditions. For instance, the acylation step might be performed by melting the reactants together with a solid catalyst, or a reaction could be run using one of the liquid reagents in excess to act as the reaction medium. researchgate.netresearchgate.net Such an approach offers a greener alternative to traditional solvent-based syntheses.

Catalysis by Eco-friendly Systems (e.g., Biocatalysis, Solid Acid Catalysts, Ionic Liquids)

The move away from harsh, corrosive catalysts like strong mineral acids or bases is a key goal of green chemistry.

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

While specific NMR spectra for 3-Acetyl-2-hydroxybenzimidic acid are not publicly documented, a hypothetical analysis can be projected. A standard ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the exchangeable protons of the hydroxyl (-OH) and imidamide (-NOH, -NH₂) groups. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring.

To unambiguously assign these signals and determine the connectivity of the molecular framework, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal ¹H-¹H coupling correlations. Cross-peaks would appear between the signals of adjacent aromatic protons, confirming their positions relative to one another on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to the carbon atom it is attached to, such as pairing the aromatic proton signals with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei. It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the acetyl methyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon (C3). It would also reveal correlations from the aromatic protons to neighboring carbons, helping to confirm the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges and Key HMBC Correlations for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Expected Key HMBC Correlations
Acetyl CH₃ ~2.5 ~25-30 Acetyl C=O, Aromatic C3
Aromatic CH ~6.8 - 8.0 ~115-140 Adjacent Aromatic Carbons, Imidamide C, Acetyl C=O
Phenolic OH Variable, broad N/A Aromatic C2, Aromatic C1, Aromatic C3
Imidamide N-OH Variable, broad N/A Imidamide C
Imidamide NH₂ Variable, broad N/A Imidamide C
Acetyl C=O N/A ~195-205 Acetyl CH₃, Aromatic C4
Imidamide C=N N/A ~150-160 Aromatic C1, Aromatic H6
Aromatic C-OH N/A ~155-165 Aromatic H4
Aromatic C-C=O N/A ~130-140 Acetyl CH₃, Aromatic H4, Aromatic H5
Aromatic C-C=N N/A ~120-130 Aromatic H6
Note:

The N'-hydroxyimidamide functional group can exist in different conformations, primarily concerning the orientation around the C=N and N-O bonds. Studies on related N-hydroxy amides and peptoids have shown that the presence of substituents and the potential for hydrogen bonding strongly influence which conformer is favored. nih.govnih.gov For this compound, intramolecular hydrogen bonding between the phenolic -OH at C2 and the nitrogen of the imidamide group, or between the N'-OH and the acetyl oxygen, could stabilize a particular planar conformation.

The presence of E/Z isomers across the C=N double bond is a key conformational feature. Nuclear Overhauser Effect (NOE) experiments, such as 1D NOESY or 2D ROESY, would be critical. An NOE between the N'-OH proton and an adjacent aromatic proton (H6) would provide strong evidence for a specific isomer. The equilibrium between cis and trans amide rotamers is another aspect that can be investigated, often through variable temperature NMR studies which can reveal the energy barriers to rotation. rsc.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and details of intermolecular interactions.

No crystal structure for this compound has been deposited in public crystallographic databases. However, based on its functional groups, a rich network of intermolecular hydrogen bonds would be expected to dominate its crystal packing. The phenolic hydroxyl, N'-hydroxyl, and primary amine groups are all excellent hydrogen bond donors, while the oxygen atoms of the acetyl and hydroxyl groups, along with the nitrogen atoms, are effective acceptors.

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a common phenomenon in molecules with extensive hydrogen bonding capabilities. Different arrangements of hydrogen bonds can lead to polymorphs with distinct stabilities, melting points, and solubilities. Given the functional complexity of this compound, it is a strong candidate for exhibiting polymorphism, though no specific studies have been reported.

Similarly, the compound's multiple hydrogen bond donor and acceptor sites make it an excellent candidate for co-crystallization studies. Forming co-crystals with other molecules (co-formers) could be used to modify its physicochemical properties. There are currently no published co-crystallization studies involving this specific compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₉H₁₀N₂O₂), the exact mass would be 194.0742 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 194. Subsequent fragmentation would likely involve characteristic losses:

Loss of a methyl radical (•CH₃, -15 amu) from the acetyl group to give a fragment at m/z 179.

Loss of an acetyl group (CH₃CO•, -43 amu) to yield a fragment at m/z 151.

Cleavage involving the imidamide group, such as loss of hydroxylamine (B1172632) (NH₂OH, -33 amu) or ammonia (B1221849) (NH₃, -17 amu).

Electrospray ionization (ESI) is a softer ionization technique that would likely show the protonated molecule [M+H]⁺ at m/z 195 or the deprotonated molecule [M-H]⁻ at m/z 193, depending on the mode used. Tandem MS (MS/MS) experiments on these parent ions would provide more controlled fragmentation, helping to confirm the connectivity of the molecule.

Table 2: List of Compound Names

Compound Name
This compound
(Z)-3-acetyl-N'-hydroxy-2-hydroxybenzimidamide

No Information Found for "this compound"

Following a comprehensive search of scientific databases and chemical literature, no information has been found regarding the chemical compound "this compound." This includes a lack of data pertaining to its structural characterization, mass spectrometry, fragmentation pathways, or vibrational spectroscopy.

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It is highly probable that the intended compound of interest is 3-Acetyl-2-hydroxybenzoic acid , a known chemical substance with the CAS Number 67127-78-0. Numerous research articles and database entries are available for this compound, detailing its synthesis, properties, and analytical data.

Due to the strict adherence to the provided subject, an article on "this compound" cannot be generated as there is no scientific data to support the requested sections on its advanced structural characterization and spectroscopic elucidation.

It is recommended to verify the chemical name and consider if "3-Acetyl-2-hydroxybenzoic acid" was the intended subject for the article. Should information on the latter be required, a new request can be initiated.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the molecule's geometry, stability, and the distribution of its electrons.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

For a molecule like 3-Acetyl-2-hydroxybenzimidic acid, DFT calculations would typically be employed to determine its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. For instance, studies on analogous compounds like 2-acetoxybenzoic acid and other benzoic acid derivatives have successfully used DFT methods, often with basis sets like 6-311++G(d,p), to achieve results that correlate well with experimental data. The thermodynamic stability of the molecule would also be assessed by calculating its total energy, enthalpy, and Gibbs free energy.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Length (Å)C-C (Aromatic Ring)~1.39 - 1.41
C=O (Acetyl)~1.22
C-OH (Phenolic)~1.36
C=N (Imidic Acid)~1.28
N-OH (Imidic Acid)~1.40
Bond Angle (°)C-C-C (Aromatic Ring)~120
O=C-C (Acetyl)~120
C-C-OH (Phenolic)~118
C-C=N (Imidic Acid)~121
C=N-OH (Imidic Acid)~110
Note: This table is illustrative and not based on actual published data for this compound.

Molecular Orbital Analysis and Charge Distribution

The electronic properties of this compound would be further elucidated by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to determine the distribution of electronic charge on each atom. This information is vital for understanding the molecule's polarity, dipole moment, and potential sites for electrophilic and nucleophilic attack. For example, in similar structures, oxygen atoms are expected to carry significant negative charges, while hydrogen and carbonyl carbon atoms would be more positively charged.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While DFT is excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations are necessary to explore the conformational landscape of flexible molecules like this compound in a dynamic environment, such as in solution. MD simulations would track the movement of each atom over time, providing insights into the accessible conformations and the transitions between them. This is particularly important for understanding how the molecule might behave in a biological system or in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of a compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be compared with experimental spectra to confirm the molecular structure. DFT methods, such as B3LYP, have been shown to provide reliable predictions of these parameters for similar organic molecules.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (ppm, Aromatic)Not AvailableNot Available
¹H NMR (ppm, Acetyl CH₃)Not AvailableNot Available
¹³C NMR (ppm, C=O)Not AvailableNot Available
IR Frequency (cm⁻¹, C=O stretch)Not AvailableNot Available
IR Frequency (cm⁻¹, O-H stretch)Not AvailableNot Available
Note: This table highlights the absence of both predicted and experimental data for the target compound.

Computational Studies of Reaction Mechanisms and Transition States

The reactivity of this compound in various chemical reactions could be investigated by mapping the potential energy surface of the reaction pathway. This involves locating the transition state structures and calculating the activation energies. Such studies would provide a detailed, atomistic understanding of the reaction mechanism, which is crucial for optimizing reaction conditions or designing new synthetic routes.

Ligand-Target Interaction Modeling (from a chemical binding perspective, not biological activity)

From a purely chemical binding perspective, molecular docking and other ligand-target interaction models could be used to explore how this compound might interact with various host molecules or surfaces. These computational models can predict the preferred binding orientation and estimate the strength of the interaction based on factors like hydrogen bonding, electrostatic interactions, and van der Waals forces. This type of modeling is foundational in fields like materials science and supramolecular chemistry.

Mechanistic Studies of Chemical Transformations

Proton Transfer Mechanisms within the Molecular FrameworkSimilarly, there are no available studies on the specific proton transfer mechanisms within the molecular framework of 3-Acetyl-2-hydroxybenzimidic acid.

Due to the absence of any research data for "this compound," it is not possible to provide the requested detailed and informative content for each specified section and subsection. Further research would be required to characterize this compound and its chemical behavior.

Therefore, it is not possible to generate the requested article on the derivatization strategies and analogue synthesis of “this compound” as there is no available scientific information to support the content outlined in the provided structure. Writing an article without specific data on this compound would result in speculation and would not meet the required standards of scientific accuracy.

Further research on more common isomers or related structures may be necessary, or it is possible that the compound is novel, not yet synthesized, or referred to by a different chemical name in existing literature.

No Scientific Literature Found on the Coordination Chemistry of this compound

Following a comprehensive search of available scientific databases and literature, no specific information was found on the coordination chemistry of the compound "this compound." This includes ligand design principles, synthesis and characterization of its metal chelates, spectroscopic or structural analyses of its metal-ligand interactions, and any exploration of self-assembly processes into coordination polymers.

While the individual functional groups present in the proposed structure of this compound—specifically the hydroxyl and what would be the imidic acid group—suggest potential for metal chelation, there is no empirical data within the accessed resources to substantiate this for this particular molecule. Scientific inquiry into its synthesis, isolation, and reactivity with metal ions appears to be a novel area of investigation.

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable content as per the provided outline. The fields of ligand design, complex synthesis, and structural analysis are highly specific to the compound , and in the absence of any dedicated research on this compound, any attempt to create such an article would be speculative and not based on established scientific findings.

Further research would be required to first synthesize and characterize this compound and then to explore its potential as a ligand in forming metal complexes and coordination polymers. Until such primary research is conducted and published, the coordination chemistry of this specific compound remains undocumented in the scientific literature.

Advanced Applications in Organic Synthesis and Materials Science Non Clinical

Utilization as a Precursor in Multi-component Reactions

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency in creating complex molecules in a single step. Key to their success is the use of versatile precursors that can react with multiple components in a controlled manner. A thorough search of chemical databases and scientific literature reveals no documented instances of 3-Acetyl-2-hydroxybenzimidic acid being employed as a precursor in any multi-component reaction schemes. While structurally related compounds, such as those containing acetyl and hydroxylated benzoic acid moieties, are known to participate in various synthetic transformations, the specific imidic acid functional group of the title compound does not feature in published MCR methodologies.

Role as a Building Block for Complex Organic Scaffolds

The synthesis of complex organic scaffolds is fundamental to drug discovery and materials science, relying on building blocks with well-defined reactivity and stereochemistry. An extensive review of the literature indicates that this compound has not been reported as a building block for the construction of complex organic scaffolds. The unique combination of its functional groups—an acetyl, a hydroxyl, and a benzimidic acid moiety—could theoretically offer multiple points for chemical modification. However, there are no published studies that have leveraged this potential for the synthesis of intricate molecular architectures.

Application in the Synthesis of Functionalized Polymers or Resins

The development of functionalized polymers and resins is a significant area of materials science, with applications ranging from drug delivery to advanced coatings. The incorporation of specific monomers can impart desired chemical and physical properties to the resulting polymer. There is currently no scientific literature describing the use of this compound or its derivatives in the synthesis of functionalized polymers or resins. Research in this field tends to focus on more readily available or synthetically accessible monomers, and this compound does not appear to be among them.

Development of Novel Catalytic Systems based on its Derivatives

The design of novel catalytic systems often involves the synthesis of ligands that can coordinate with metal centers to promote specific chemical reactions. The functional groups present in this compound could, in principle, be modified to create such ligands. However, a comprehensive search of the scientific literature finds no evidence of the development or application of catalytic systems based on derivatives of this compound. The focus of catalyst development remains on other classes of ligands and molecular structures.

Advanced Separation and Purification Methodologies

Chromatographic Techniques (e.g., HPLC, Flash Chromatography)

A thorough search of scientific databases reveals no specific High-Performance Liquid Chromatography (HPLC) or flash chromatography methods developed explicitly for the separation and purification of 3-Acetyl-2-hydroxybenzimidic acid. While these techniques are standard in organic chemistry for the purification of analogous compounds like benzoic acid derivatives, specific parameters such as the choice of stationary phase, mobile phase composition, flow rate, and detection wavelength for this compound have not been published.

Crystallization and Recrystallization Optimization

There is no available literature detailing the optimization of crystallization or recrystallization processes for this compound. Information regarding suitable solvents, temperature profiles, cooling rates, and seeding techniques to obtain high-purity crystals of this specific compound is not documented.

Supercritical Fluid Extraction Techniques

The application of supercritical fluid extraction (SFE) for the isolation or purification of this compound is not reported in the current body of scientific work. Consequently, there are no research findings on parameters such as optimal temperature, pressure, co-solvent use, or extraction yields for this compound using SFE.

Future Research Directions and Emerging Methodologies

Integration with Flow Chemistry Techniques

The synthesis of 3-Acetyl-2-hydroxybenzimidic acid and its derivatives could be significantly enhanced through the adoption of flow chemistry. This approach, which involves conducting chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages over traditional methods. The primary benefits include superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and scale-up.

The application of flow chemistry would enable precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is often difficult to achieve in batch reactors and can lead to improved yields and purities of this compound. For instance, a key synthetic step, such as the introduction of the acetyl group or the formation of the imidoyl acid moiety, could be optimized by systematically varying these parameters in a flow setup. The potential for integrating in-line purification modules could also streamline the entire synthetic process, leading to a more efficient and sustainable production method.

ParameterConventional Batch SynthesisFlow Chemistry Synthesis
Reaction Time Hours to daysMinutes to hours
Temperature Control Gradient issues, potential for hotspotsPrecise and uniform
Scalability Complex and non-linearLinear and predictable
Safety Handling of large volumes of reagentsSmall reaction volumes, contained system

Exploration of Photoredox Catalysis for Synthesis

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions through the use of visible light and a photocatalyst. youtube.com This methodology could open up new synthetic routes to this compound that are not accessible through traditional thermal methods. The generation of radical intermediates under photoredox conditions can facilitate unique bond formations and functional group transformations. uantwerpen.be

For the synthesis of this compound, photoredox catalysis could be explored for the C-H activation of a suitable benzoic acid precursor, followed by acylation. This would represent a more atom-economical approach compared to classical methods that may require pre-functionalized starting materials. The mild reaction conditions, often at room temperature, are also advantageous for preserving sensitive functional groups within the molecule. Researchers could investigate various photocatalysts, light sources, and reaction setups to optimize the efficiency of such a transformation. rsc.org

High-Throughput Screening for New Reaction Conditions

The discovery of optimal reaction conditions for the synthesis of this compound can be accelerated through the use of high-throughput screening (HTS). pressbooks.pub This automated technique allows for the rapid and parallel execution of a large number of experiments, making it possible to screen a wide array of catalysts, solvents, bases, and other reaction parameters in a short amount of time. nih.gov

A typical HTS workflow for optimizing the synthesis of this compound would involve dispensing small quantities of reactants and various catalysts into the wells of a microplate. pressbooks.pubnih.gov The reaction outcomes, such as yield and purity, can then be rapidly analyzed using techniques like mass spectrometry or chromatography. This data-rich approach not only identifies the best-performing conditions but can also reveal unexpected trends and reaction pathways that might not be discovered through traditional, one-at-a-time experimentation. researchgate.net

Variable ScreenedNumber of ConditionsPotential Impact
Catalyst 10s to 100sIncreased reaction rate and selectivity
Solvent 10sImproved solubility and reactivity
Temperature 5-10 setpointsOptimization of reaction kinetics and yield
Base 5-15 typesEnhanced deprotonation and catalysis

Advanced In-situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction mechanism for the formation of this compound can be achieved through the use of advanced in-situ spectroscopic techniques. By monitoring the reaction in real-time, it is possible to identify and characterize transient intermediates and transition states, providing invaluable mechanistic insights.

Techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process NMR (Nuclear Magnetic Resonance) can be employed to track the concentration of reactants, products, and any observable intermediates as the reaction progresses. This data allows for the determination of reaction kinetics and can help to elucidate the role of the catalyst and other additives. For example, in-situ monitoring could confirm the proposed pathway for the formation of the imidic acid functional group and identify any potential side reactions or bottlenecks in the process. researchgate.net

Expanding Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are becoming increasingly integral to the design and optimization of chemical processes. nih.gov By employing quantum mechanical calculations and molecular dynamics simulations, it is possible to predict the properties and reactivity of molecules like this compound and to model potential synthetic pathways.

Density Functional Theory (DFT) calculations, for instance, can be used to investigate the electronic structure of the molecule, predict its spectroscopic signatures, and calculate the energy barriers for different reaction steps. This information can guide the selection of appropriate reagents and catalysts and help to rationalize experimental observations. Furthermore, computational models can be used to predict the physical properties of the compound, such as its solubility and stability, which are crucial for its potential applications. The synergy between computational prediction and experimental validation can significantly accelerate the research and development cycle for this compound.

Computational MethodInformation GainedApplication in Research
Density Functional Theory (DFT) Electronic structure, reaction energiesPredicting reactivity, guiding catalyst selection
Molecular Dynamics (MD) Conformational analysis, solvation effectsUnderstanding intermolecular interactions
Quantitative Structure-Activity Relationship (QSAR) Correlation of structure with propertiesPredicting biological activity or physical properties

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results in mechanistic studies?

  • Methodological Answer : Re-examine assumptions in computational models (e.g., solvent effects, protonation states). Perform kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹⁸O in hydrolysis) to validate proposed mechanisms. Collaborate with crystallography teams for structural insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.